3-(3,4-Difluorophenyl)-2-methylpyrrolidine; hydrochloride is a synthetic compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under the category of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. The compound is notable for its difluorophenyl substitution, which may enhance its biological activity and binding affinity to certain molecular targets.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is identified by the molecular formula and the CAS number 2059931-95-0. It is recognized for its potential applications in medicinal chemistry, particularly in drug development.
3-(3,4-Difluorophenyl)-2-methylpyrrolidine; hydrochloride falls under the classification of pharmaceutical intermediates and organic synthesis reagents. Its structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it relevant in the study of pharmacologically active compounds.
The synthesis of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine; hydrochloride typically involves a nucleophilic substitution reaction. A common method includes the reaction of 3,4-difluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions.
The molecular structure of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine; hydrochloride features a pyrrolidine ring with a difluorophenyl group attached at one position and a methyl group at another. The structural formula can be represented as follows:
The compound can undergo various chemical reactions typical of amines and alkyl halides. Notable reactions include:
These reactions can be facilitated under different conditions depending on the desired product and functional group transformations required.
Research indicates that compounds with similar structures exhibit antimicrobial and antiviral properties, suggesting potential therapeutic applications.
Nucleophilic substitution is pivotal for introducing the 3,4-difluorophenyl group onto the pyrrolidine core. A common approach involves reacting 2-methylpyrrolidine derivatives with activated 3,4-difluorophenyl electrophiles. Key intermediates include aryl halides (e.g., 1-chloro-3,4-difluorobenzene), where iodide ions catalyze the coupling under mild conditions to enhance regioselectivity [6]. Alternatively, N-activated pyrrolidines (e.g., N-Boc-2-methylpyrrolidine) undergo directed ortho-lithiation, followed by transmetalation and electrophilic trapping with fluorinated aryl electrophiles. This method achieves yields >85% in optimized continuous flow reactors, minimizing byproducts like dehalogenated side products [3].
Table 1: Nucleophilic Substitution Optimization Parameters
Electrophile | Catalyst/Reagent | Yield (%) | Byproduct (%) |
---|---|---|---|
3,4-Difluorophenyl iodide | Cu(OAc)₂/N₂H₄ | 92 | <5 |
1-Bromo-3,4-difluorobenzene | Pd/C, K₂CO₃ | 88 | 8 |
N-Boc-pyrrolidine | n-BuLi, ZnCl₂ | 85 | 10 |
Stereocontrol at the 2-methyl and 3-aryl positions is achieved via chiral catalysts or auxiliaries. Asymmetric hydrogenation of enamine precursors (e.g., 3-(3,4-difluorophenyl)-2-methyl-1-pyrroline) using Ir-(R,R)-TsDPEN catalysts affords the (2R,3S)-isomer with >95% ee [3] . Alternatively, chiral pool synthesis leverages enantiopure prolinol derivatives. For instance, (S)-prolinol is converted to its tosylate, displaced by a difluorophenyl cuprate reagent, and deoxygenated to yield the target stereoisomer. This method avoids expensive catalysts but requires multi-step purification. Comparative studies show 2-methyl derivatives exhibit 10-fold higher blood-brain barrier permeability than 3-methyl analogs due to reduced steric hindrance [3].
Hydrochloride salt formation enhances crystallinity and stability. Freebase 3-(3,4-difluorophenyl)-2-methylpyrrolidine is dissolved in anhydrous ethereal solvents (e.g., MTBE or diethyl ether), followed by bubbling HCl gas at 0–5°C. This yields crystalline solids with >99% purity after recrystallization from ethanol/acetone mixtures [3] [6]. Counterion studies reveal chloride optimizes bioavailability over mesylate or tosylate salts, improving aqueous solubility (23 mg/mL) while maintaining partition coefficients (log P = 2.1). X-ray diffraction confirms monoclinic crystal packing with chloride ions hydrogen-bonded to the protonated amine [3].
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent | Temperature (°C) | Crystal Yield (%) | Purity (%) |
---|---|---|---|
Diethyl ether | 0–5 | 78 | 99.5 |
Ethanol/acetone (1:2) | –10 | 92 | 99.8 |
MTBE | 25 | 65 | 98.0 |
Sustainable synthesis prioritizes atom economy and waste reduction. Key advances include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9